molecular formula C11H16N2O3 B5740506 1-(3,4-dimethoxyphenethyl)urea CAS No. 25017-47-4

1-(3,4-dimethoxyphenethyl)urea

Cat. No.: B5740506
CAS No.: 25017-47-4
M. Wt: 224.26 g/mol
InChI Key: MDAOEGJTBPQGCB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Urea (B33335) and Phenethylamine (B48288) Scaffolds in Chemical Research

The journey of the urea scaffold in chemical research began with a landmark event in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that was instrumental in dismantling the theory of vitalism. acs.orgscitepress.org This synthesis is widely considered the dawn of modern organic chemistry. nih.gov Since then, the urea functional group has become a cornerstone in medicinal chemistry. Its ability to form stable hydrogen bonds with biological targets like proteins and receptors makes it a privileged scaffold in drug design. nih.govfrontiersin.org The first urea-based drug to be approved was Suramin, and over the last century, numerous other urea-containing compounds have been developed for a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govfrontiersin.org The versatility of the urea moiety allows for its incorporation into molecules to modulate potency, selectivity, and other crucial drug-like properties. nih.gov

The phenethylamine scaffold is another fundamental structure in chemical and medicinal research, found in a vast array of naturally occurring and synthetic compounds. mdpi.com It is the backbone of several endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, highlighting its inherent biological relevance. mdpi.com In medicinal chemistry, the phenethylamine motif is a key component in many drugs, and its derivatives have been explored for a wide range of therapeutic targets. researchgate.net The ability to modify the phenyl ring and the ethylamine (B1201723) side chain provides a rich chemical space for developing new bioactive molecules. mdpi.comacs.org The modular nature of the phenethylamine scaffold makes it an attractive starting point for the synthesis of complex molecules and for studying structure-activity relationships. acs.orgnih.gov

Significance of 1-(3,4-Dimethoxyphenethyl)urea as a Research Scaffold and Intermediate

The compound this compound emerges as a significant entity for research primarily due to the combination of its urea and substituted phenethylamine components. The urea portion provides a critical hydrogen bonding motif, capable of interacting with various biological macromolecules. nih.gov The 3,4-dimethoxyphenethyl fragment offers a substituted aromatic system that can engage in hydrophobic and van der Waals interactions, while the dimethoxy substitution pattern can influence the electronic properties and metabolic stability of the molecule.

As a research scaffold , this compound serves as a foundational structure for the development of new chemical entities. Its synthesis is conceptually straightforward, often involving the reaction of 3,4-dimethoxyphenethylamine (B193588) with an isocyanate or a related carbonyl source. This accessibility allows researchers to readily generate a library of derivatives by modifying either the urea or the phenethylamine part of the molecule. For instance, the terminal nitrogen of the urea can be further substituted to explore new interaction possibilities with target proteins.

Furthermore, this compound can act as a crucial intermediate in the synthesis of more complex molecules. The urea functionality can be a precursor to other functional groups, or it can serve as a linker to connect the phenethylamine moiety to other molecular fragments. This versatility makes it a valuable building block in multi-step synthetic sequences aimed at creating novel compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
PubChem CID 95288 nih.gov
Appearance Solid (predicted)

Note: Some properties are predicted based on the chemical structure.

Current Research Trends and Future Directions in Chemical Biology and Medicinal Chemistry

Current research involving scaffolds similar to this compound is vibrant and multifaceted. The exploration of urea and phenethylamine derivatives continues to be a major focus in the quest for new therapeutic agents.

Current Research Trends:

Anticancer Agents: Many aryl urea derivatives have shown significant potential as anticancer agents. frontiersin.org For example, unsymmetrical urea compounds containing a phenethylamine ring have demonstrated cytotoxicity against various cancer cell lines. researchgate.net The urea moiety is a key feature in several approved kinase inhibitors. frontiersin.org

Antimicrobial Activity: Urea derivatives have been investigated for their antibacterial properties. scielo.br The combination of a urea and a phenethylamine-like structure can lead to compounds with activity against various pathogens.

Enzyme Inhibition: The ability of the urea group to mimic transition states makes urea derivatives potent inhibitors of enzymes like soluble epoxide hydrolase (sEH). nih.govresearchgate.net This opens up avenues for treating a range of diseases.

Receptor Modulation: Phenethylamine derivatives are well-known for their interaction with a variety of receptors in the central nervous system. mdpi.com The incorporation of a urea moiety can fine-tune this activity and selectivity.

Future Directions: The future of research on this compound and related compounds in chemical biology and medicinal chemistry is promising.

Multitarget Drug Discovery: There is a growing interest in developing drugs that can modulate multiple targets simultaneously. Aryl urea-based scaffolds are being explored for their potential as multitarget inhibitors, for instance, in anticancer immunotherapies. nih.gov

Chemical Probes: this compound and its derivatives could be developed as chemical probes to study the function of specific proteins or biological pathways. By attaching fluorescent tags or other reporter groups, these molecules can be used to visualize and understand complex biological processes.

Bioisosteric Replacement: The urea moiety can be replaced by other functional groups (bioisosteres) to improve properties like solubility and metabolic stability. nih.gov This strategy could be applied to derivatives of this compound to generate new lead compounds with enhanced therapeutic potential.

Novel Synthesis Methodologies: The development of new and more efficient methods for synthesizing urea and phenethylamine derivatives will continue to drive research in this area. acs.org This includes the use of new catalysts and reaction conditions to access a wider range of chemical structures.

Table 2: Research Highlights of Related Urea and Phenethylamine Derivatives

Compound/Scaffold Type Research Area Key Findings
Unsymmetrical phenethylamine urea derivatives Anticancer Showed cytotoxic effects against various cancer cell lines. researchgate.net
Aryl urea scaffolds Anticancer Immunotherapy Identified as potential multitarget inhibitors of VEGFR-2 and PD-L1. nih.gov
1,3-Disubstituted ureas Enzyme Inhibition Act as potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX). researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOEGJTBPQGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179726
Record name Urea, (3,4-dimethoxyphenethyl)-
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Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25017-47-4
Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)urea
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Record name Urea,4-(dimethoxy)phenethyl]-
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Record name Urea, (3,4-dimethoxyphenethyl)-
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Record name N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)UREA
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Synthetic Methodologies and Chemical Transformations of 1 3,4 Dimethoxyphenethyl Urea

Established Synthetic Pathways to 1-(3,4-Dimethoxyphenethyl)urea

The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of its corresponding amine precursor with a urea (B33335) derivative or a suitable carbonyl source.

Reaction of 2-(3,4-Dimethoxyphenyl)ethanamine with Urea Derivatives

A primary and straightforward method for synthesizing this compound involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with a suitable urea-forming reagent. One common approach is the reaction with potassium cyanate (B1221674). lookchem.com Another versatile method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a carbonylating agent, which reacts with the amine to form an intermediate that can then be further manipulated. biointerfaceresearch.comresearchgate.net This method is valued for its efficiency and the ability to be performed in aqueous media, where the product often precipitates and can be isolated in high purity by simple filtration. organic-chemistry.org

Alternative urea sources include ethylene (B1197577) carbonate, which can react with amines in the presence of base catalysts like sodium methoxide (B1231860) or solid catalysts such as calcium oxide to form disubstituted ureas. scispace.comgoogle.com Zirconium(IV) tert-butoxide has also been shown to catalyze the exchange process between methyl carbamate (B1207046) and 2-(3,4-dimethoxyphenyl)ethanamine to yield the target urea. lookchem.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of monosubstituted ureas, offering a rapid and efficient alternative to conventional heating methods. lookchem.com For instance, the reaction between 2-(3,4-dimethoxyphenyl)ethanamine and methyl carbamate can be significantly expedited under microwave irradiation in the presence of a zirconium(IV) tert-butoxide catalyst, achieving completion in just 15 minutes at 100°C. lookchem.com Similarly, microwave irradiation has been employed in the synthesis of N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an isocyanate intermediate. beilstein-journals.org This method highlights the potential for rapid, scalable, and high-yield production of urea derivatives. rsc.orgnih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of novel derivatives and analogues, enabling the exploration of their chemical space and potential applications.

Isocyanate-Mediated Coupling Reactions for Disubstituted Ureas

A prevalent strategy for creating N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. asianpubs.org In the context of this compound derivatives, 2-(3,4-dimethoxyphenyl)ethylamine can be reacted with various aryl isocyanates to produce a range of unsymmetrical ureas. evitachem.com For example, reaction with 4-ethoxyphenyl isocyanate yields 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)urea. evitachem.com This reaction is typically conducted under mild conditions in solvents like dichloromethane (B109758) or tetrahydrofuran. evitachem.com

Isocyanates themselves can be generated in situ from carboxylic acids via methods like the Curtius rearrangement, using reagents such as diphenylphosphoryl azide (B81097) (DPPA). nih.govnih.gov This approach has been used to synthesize a variety of 1,3-disubstituted ureas containing bicyclic fragments. nih.gov

Table 1: Examples of Isocyanate-Mediated Synthesis of Disubstituted Urea Derivatives

Amine ReactantIsocyanate ReactantResulting Urea DerivativeReference
2-(3,4-Dimethoxyphenyl)ethylamine4-Ethoxyphenyl isocyanate1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)urea evitachem.com
2-(3,4-Dimethoxyphenyl)ethylamine4-Fluorophenethyl isocyanate1-(3,4-Dimethoxyphenethyl)-3-(4-fluorophenethyl)urea researchgate.net
2-(3,4-Dimethoxyphenyl)ethylamine4-Methylphenethyl isocyanate1-(3,4-Dimethoxyphenethyl)-3-(4-methylphenethyl)urea researchgate.net
(S)-α-PhenylethylamineIsocyanate derived from 3-benzyloxy-4-methoxybenzoic acidIntermediate for 1-(3-hydroxy-4-methoxyphenyl)-3-((S)-1-phenylethyl)urea nih.gov

Derivatization through Substitution and Functional Group Modifications

The this compound molecule offers several sites for derivatization. The electron-donating methoxy (B1213986) groups on the aromatic ring activate it towards electrophilic aromatic substitution reactions, such as bromination or nitration, allowing for the introduction of new functional groups. evitachem.com The nitrogen atoms of the urea moiety can also undergo N-alkylation with suitable alkylating agents to form N-substituted derivatives. evitachem.com

Further modifications can involve the acyl part of the molecule. For instance, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and studied. nih.gov These modifications can significantly alter the chemical properties of the parent compound.

Synthesis of Polycyclic and Heterocyclic Analogues

The this compound scaffold can be incorporated into larger polycyclic and heterocyclic systems. For example, the synthesis of 1,3,5-triazinyl thiourea (B124793) derivatives incorporating the 3,4-dimethoxyphenylethyl moiety has been reported. scielo.br These syntheses often involve multi-step reaction sequences, starting from the base phenethylamine (B48288) derivative and building the heterocyclic ring system.

Furthermore, the urea functionality itself is a key building block for the synthesis of various heterocyclic compounds. nih.gov For instance, diaryl urea derivatives have been used to synthesize compounds with a quinoxalindione moiety. mui.ac.ir The synthesis of 1,3-benzoazaphosphole analogues, which are five-membered heterocyclic compounds containing phosphorus and nitrogen, also highlights advanced synthetic strategies that could be adapted for creating novel analogues. nih.gov

Mechanistic Insights into Urea Bond Formation and Related Synthetic Reactions

The formation of the urea bond in this compound, as with other N-substituted ureas, is fundamentally a process of constructing a carbonyl group flanked by two nitrogen atoms. The most prevalent and mechanistically straightforward pathway involves the nucleophilic addition of an amine to an isocyanate. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the key starting material is 3,4-dimethoxyphenethylamine (B193588). This primary amine acts as the nucleophile, attacking an electrophilic carbonyl source. The most common electrophilic partner is an isocyanate or a reagent that generates an isocyanate in situ.

The archetypal reaction is the direct addition of 3,4-dimethoxyphenethylamine to an isocyanate (RN=C=O). The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethoxyphenethylamine attacks the electrophilic carbon atom of the isocyanate group.

Intermediate Formation: This attack forms a transient, zwitterionic intermediate.

Proton Transfer: A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the stable urea linkage.

Due to the high toxicity of many isocyanate compounds, methods that avoid their direct handling are often preferred. wikipedia.org These typically involve the in situ generation of an isocyanate from a more stable precursor. Rearrangement reactions such as the Curtius, Hofmann, or Lossen rearrangements can be employed to convert carboxylic acids, amides, or hydroxamic acids, respectively, into isocyanates which are then trapped by an amine. organic-chemistry.orgrsc.org

An alternative and widely used strategy employs phosgene-equivalents like N,N'-Carbonyldiimidazole (CDI). biointerfaceresearch.comnih.gov This method involves a two-step, one-pot process:

Activation: The first amine reacts with CDI to form a carbamoyl-imidazolide intermediate. This is a more reactive species than the starting amine.

Displacement: A second amine, in this case 3,4-dimethoxyphenethylamine, then adds to the activated carbonyl group, displacing the imidazole (B134444) and forming the final urea product. biointerfaceresearch.com This approach is noted for its high efficiency and the fact that it can often be performed in water without the need for an inert atmosphere. organic-chemistry.org

Another important method involves the reaction of an amine hydrochloride with a cyanate, such as potassium cyanate (KOCN). rsc.orgrsc.org In an acidic aqueous medium, the cyanate forms isocyanic acid (HN=C=O), which is then attacked by the free amine to yield the monosubstituted urea. This method is particularly attractive for its operational simplicity and use of non-toxic reagents. rsc.org

Reaction TypeKey ReagentsMechanistic FeatureReference
Isocyanate AdditionAmine, IsocyanateNucleophilic attack of amine on isocyanate carbon. wikipedia.org
Curtius RearrangementAcyl azide, AmineIn situ formation of isocyanate from acyl azide, followed by amine trapping. organic-chemistry.org
CDI-mediated CouplingAmine, CDI, Second AmineFormation of an activated carbamoyl-imidazolide intermediate. biointerfaceresearch.comnih.gov
Cyanate ReactionAmine Hydrochloride, KOCNIn situ formation of isocyanic acid, which is attacked by the amine. rsc.orgrsc.org

Considerations for Scalable Chemical Synthesis in Research Settings

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes requires careful consideration of several practical and economic factors. The ideal scalable synthesis is characterized by safety, efficiency, cost-effectiveness, and simplicity of execution. rsc.org

Starting Material Accessibility: The primary precursor, 3,4-dimethoxyphenethylamine, is a commercially available chemical, which is a crucial first step for any scalable synthesis. google.com Its synthesis from raw materials like 3,4-dihydroxybenzyl chloride has also been documented, providing a potential route for even larger-scale production if needed. google.com

Reagent Safety and Handling: A major consideration in scaling up urea synthesis is the avoidance of highly toxic and hazardous reagents like phosgene (B1210022) and isocyanates. wikipedia.orgrsc.org While effective, their handling requires specialized equipment and stringent safety protocols, making them less suitable for standard research laboratories. Safer alternatives are therefore highly preferred.

Phosgene Equivalents: Solid, less hazardous phosgene equivalents such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) are common choices. rsc.orgnih.gov

Cyanates: Potassium cyanate (KOCN) is an inexpensive, stable, and low-toxicity solid, making it an excellent reagent for scalable synthesis. rsc.orgrsc.org

Reaction Conditions and Solvent Choice: For ease of scalability, reactions that proceed under mild conditions (e.g., room temperature, atmospheric pressure) are optimal. acs.org Furthermore, the choice of solvent is critical. While many organic syntheses rely on volatile organic compounds (VOCs), a move towards greener and more sustainable chemistry favors the use of water. organic-chemistry.org The reaction of amine hydrochlorides with potassium isocyanate can be performed efficiently in water, which simplifies the process, reduces cost, and minimizes environmental impact. rsc.orgrsc.org

Work-up and Purification: The complexity of product isolation and purification is a significant bottleneck in scaling up chemical syntheses. Methods that yield the product in high purity without the need for laborious purification techniques like silica (B1680970) gel chromatography are highly desirable. acs.org Syntheses where the urea product precipitates directly from the reaction mixture and can be isolated by simple filtration are ideal for large-scale work. rsc.orgrsc.org

Yield and Purity: A scalable process must consistently deliver the target compound in high yield and purity. The method involving the reaction of 3,4-dimethoxyphenethylamine hydrochloride with potassium isocyanate in aqueous media has been shown to produce N-substituted ureas in good to excellent yields with high purity, often requiring no further purification. rsc.orgrsc.org

The following table compares potential synthetic routes for this compound based on scalability considerations in a research setting.

Synthetic RouteReagentsSafety ProfileConditionsWork-upScalabilityReference
Amine + Isocyanate3,4-dimethoxyphenethylamine, Isocyanic acid precursorInvolves toxic/hazardous isocyanates if not generated in situ.VariesExtraction/ChromatographyModerate wikipedia.org
Amine + CDI3,4-dimethoxyphenethylamine, CDICDI is a safer alternative to phosgene.Mild, often aqueousFiltration/ExtractionGood biointerfaceresearch.comnih.gov
Amine HCl + KOCN3,4-dimethoxyphenethylamine HCl, KOCNKOCN is low-toxicity and stable.Mild, aqueous, room temp.Simple filtrationExcellent rsc.orgrsc.org

Given these factors, the synthesis of this compound via the reaction of 3,4-dimethoxyphenethylamine hydrochloride with potassium isocyanate in water presents a particularly robust and scalable method for research purposes. rsc.orgrsc.org Its operational simplicity, use of safe and inexpensive reagents, and straightforward product isolation make it an attractive choice for producing gram quantities of the material efficiently.

Pharmacological and Biochemical Investigations of 1 3,4 Dimethoxyphenethyl Urea and Its Analogues in Preclinical Models

In Vitro Anticancer and Antiproliferative Activity Assessments

No data available.

No data available.

No data available.

No data available.

Antioxidant Properties and Molecular Mechanisms

No data available.

Ferric Reducing Antioxidant Power (e.g., CUPRAC Method)

The antioxidant potential of urea (B33335) derivatives, including analogues of 1-(3,4-dimethoxyphenethyl)urea, has been evaluated using various in vitro assays. One such method is the Cupric Reducing Antioxidant Power (CUPRAC) assay. This method assesses the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺). The CUPRAC reagent, bis(neocuproine)copper(II) chelate, is utilized as the chromogenic oxidizing agent. nih.gov In the presence of an antioxidant, this complex is reduced to the Cu(I)-neocuproine chelate, which is intensely colored and exhibits maximum absorbance at approximately 450 nm. nih.govistanbul.edu.tr The reaction is typically performed at a pH of 7, which is close to physiological pH, making it a relevant measure of antioxidant action. nih.govistanbul.edu.tr

The CUPRAC method is considered advantageous due to the faster kinetics of copper(II) reduction compared to the iron(III) reduction in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov It is also capable of measuring the antioxidant capacity of both hydrophilic and lipophilic compounds. researchgate.net

In a study evaluating a series of synthesized unsymmetrical phenethylamine (B48288) urea derivatives, the antioxidant capacity was determined using the CUPRAC method alongside other assays. The results indicated that the tested compounds exhibited good to moderate antioxidant activity when compared to standard antioxidants. researchgate.net This suggests that the urea scaffold combined with phenethylamine moieties contributes to the molecule's ability to donate electrons and reduce oxidizing agents like the Cu(II)-neocuproine complex.

Table 1: Principles of the CUPRAC Antioxidant Assay

Parameter Description
Principle Reduction of Cupric ion (Cu²⁺) to Cuprous ion (Cu⁺) by an antioxidant.
Reagent Bis(neocuproine)copper(II) chloride.
Detection Spectrophotometric measurement of the Cu(I)-neocuproine complex at ~450 nm.
pH Conducted at a buffered pH of 7.0. nih.gov

| Advantages | Fast kinetics, applicability to both lipophilic and hydrophilic antioxidants. nih.govresearchgate.net |

Proposed Biochemical Pathways of Antioxidant Action

The antioxidant activity of phenolic compounds, which share structural similarities with the 3,4-dimethoxyphenyl moiety of this compound, is primarily attributed to their ability to scavenge free radicals. The principal mechanisms involve the transfer of a hydrogen atom (HAT) from the antioxidant's hydroxyl group to a free radical, or a process involving electron transfer followed by proton transfer (ET-PT). nih.gov

In the context of this compound, while the hydroxyl groups of a typical phenol are replaced by methoxy (B1213986) groups, the molecule can still participate in antioxidant pathways. The presence of the electron-donating methoxy groups on the aromatic ring can stabilize the molecule upon electron donation, a key feature for antioxidant activity. The proposed biochemical pathways are likely centered on the ability of the aromatic ring system to act as an electron donor to neutralize reactive oxygen species (ROS).

Electron Donation: The dimethoxy-substituted benzene ring can donate an electron to a free radical (R•), deactivating it. This process forms a radical cation of the urea derivative, which is stabilized by the resonance effects of the aromatic ring and the electron-donating methoxy groups.

Radical Adduct Formation: The aromatic ring could potentially form an adduct with a radical species, effectively sequestering the radical and preventing it from causing oxidative damage to other biomolecules.

These pathways are fundamental to how antioxidants protect cells from oxidative damage by inhibiting lipid peroxidation and neutralizing free radicals that can damage DNA, proteins, and lipids. nih.govmdpi.com The effectiveness of these pathways depends on the chemical structure, redox potential, and the stability of the resulting antioxidant radical. nih.gov

Antimicrobial and Anti-Pathogenic Efficacy in In Vitro Systems

Spectrum of Activity against Bacterial Strains

Derivatives of this compound have demonstrated significant antibacterial properties against a range of clinically relevant pathogens. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria, revealing a notable spectrum of activity.

In one investigation, a series of N,N′-dialkyl urea derivatives, including 1-(3,4-dimethoxyphenethyl)-3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea, were synthesized and tested for antibacterial efficacy. nih.gov These compounds showed robust activity against Acinetobacter baumannii, Pseudomonas aeruginosa (Gram-negative), Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive). nih.gov The minimum inhibitory concentration (MIC) values indicated potent antibacterial action, in some cases in the low micromolar range. nih.gov

Another study on unsymmetrical urea derivatives containing substituted phenethylamine rings screened for activity against Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. The findings revealed that several of the synthesized compounds possessed good antibacterial activity, with specific analogues showing high mean zones of inhibition. researchgate.net

Table 2: Antibacterial Activity of a this compound Analogue

Bacterial Strain Type MIC (µM)
Acinetobacter baumannii ATCC 1605 Gram-Negative 3.95
Enterococcus faecalis ATCC 49452 Gram-Positive 1.97
Pseudomonas aeruginosa ATCC 9027 Gram-Negative 7.91
Staphylococcus aureus MRSA ATCC 43300 Gram-Positive 1.97

Data derived from the activity of 1-(3,4-dimethoxyphenethyl)-3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea. nih.gov

Anti-Biofilm Formation and Eradication Capabilities (e.g., against Pseudomonas aeruginosa)

Pseudomonas aeruginosa is a pathogen known for its ability to form biofilms, which are communities of bacteria encased in a protective matrix that confers high levels of resistance to conventional antibiotics. mdpi.commdpi.com While direct studies on the anti-biofilm capabilities of this compound against P. aeruginosa are limited, research on related urea derivatives suggests this is a promising area of investigation. Other substituted urea compounds have been shown to possess anti-biofilm activity against P. aeruginosa and other pathogens. mdpi.com The development of agents that can inhibit biofilm formation or eradicate established biofilms is a critical strategy to combat chronic and persistent infections caused by this bacterium. mdpi.com

Interference with Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In pathogens like P. aeruginosa, QS controls the production of virulence factors and is essential for biofilm formation. mdpi.comnih.gov The interruption of QS pathways is a key anti-virulence strategy.

Studies on similar urea-based compounds have demonstrated their ability to interfere with QS systems. For instance, 1,3-di-m-tolylurea (DMTU) was found to inhibit the ComDE quorum sensing pathway in Streptococcus mutans. nih.govresearchgate.net It has also been shown to down-regulate biofilm and virulence-related genes in Porphyromonas gingivalis. mdpi.com This evidence suggests that a potential mechanism for the antimicrobial and anti-biofilm activity of this compound and its analogues could be the disruption of bacterial QS signaling, thereby reducing the expression of virulence factors necessary for infection and biofilm maturation.

Enzyme Inhibition as a Mechanism of Antibacterial Resistance Modulation (e.g., Beta-Lactamase)

A major mechanism of bacterial resistance to beta-lactam antibiotics (e.g., penicillins, cephalosporins) is the production of beta-lactamase enzymes, which hydrolyze and inactivate the antibiotic. nih.gov The co-administration of beta-lactamase inhibitors with beta-lactam antibiotics is a clinically successful strategy to overcome this resistance. mdpi.comnih.gov These inhibitors work by binding to the beta-lactamase enzyme, either reversibly or irreversibly, preventing it from destroying the antibiotic. mdpi.comnih.gov

Currently, there is limited specific research in the available literature detailing the investigation of this compound or its direct analogues as inhibitors of beta-lactamase enzymes. However, the search for novel, non-beta-lactam-based inhibitors is an active area of research to combat the emergence of new and more resistant forms of beta-lactamases.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-(3,4-dimethoxyphenethyl)-3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea
1,3-di-m-tolylurea (DMTU)
Acinetobacter baumannii
Ciprofloxacin
Enterococcus faecalis
Escherichia coli
Porphyromonas gingivalis
Pseudomonas aeruginosa
Staphylococcus aureus

Neurobiological Activity in Preclinical Models of Neurological Disorders

The potential neurobiological activities of urea-based compounds have garnered interest in the context of neurological disorders characterized by protein aggregation and neuronal stress. While direct preclinical investigations on this compound are not extensively detailed in available literature, the activities of related urea derivatives and the pathways specified below are central to research in neurodegeneration.

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. The urea functional group has been investigated for its role in modulating the aggregation kinetics of Aβ. In experimental studies, urea has been shown to influence the formation of Aβ fibrils by altering the forces that drive peptide aggregation nih.govresearchgate.net.

Table 1: Effect of Urea Concentration on Amyloid-Beta Aggregation Kinetics
Urea Concentration RangePrimary Effect on Aggregation Pathway
0.4 M to 2 MGreatest decrease in the rate of filament initiation
2 M to 4 MLargest change in partitioning between non-amyloid and amyloid pathways
4 M to 6 MMost significant reduction in the rate of filament elongation

Data sourced from: nih.govresearchgate.net

Furthermore, various urea derivatives have been explored for their neuroprotective potential in the context of neurodegenerative diseases researchgate.net. For instance, certain 6-hydroxybenzothiazole urea derivatives have been identified as inhibitors of α-synuclein aggregation, a pathological process central to Parkinson's disease, and have demonstrated neuroprotective effects in cellular models cornell.edu. These findings highlight the potential for compounds containing a urea moiety to interfere with the pathogenic aggregation of misfolded proteins.

The Endoplasmic Reticulum (ER) is crucial for protein folding, and the accumulation of misfolded or unfolded proteins triggers a state known as ER stress, which activates the Unfolded Protein Response (UPR) mdpi.comfrontiersin.org. The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe mdpi.comdovepress.com. One of the three main sensors of the UPR is the Protein Kinase R (PKR)-like ER kinase (PERK) frontiersin.org.

Upon activation by ER stress, PERK dimerizes and autophosphorylates, subsequently phosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α) at Serine-51 nih.govnih.govelifesciences.org. This phosphorylation event leads to a global attenuation of protein synthesis, which reduces the load of new proteins entering the ER nih.govnih.gov. However, it also selectively permits the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4) nih.gov. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP nih.govnih.gov. This PERK/eIF2α/ATF4 pathway is a critical determinant of cell fate under ER stress and is implicated in the pathology of neurodegenerative diseases where protein misfolding is a central feature nih.gov. While specific studies on this compound's effect on this pathway are not available in the cited literature, targeting ER stress is an active area of research for neuroprotective therapies nih.govmdpi.com.

Autophagy is a cellular degradation process essential for clearing damaged organelles and misfolded protein aggregates, thereby maintaining neuronal homeostasis frontiersin.org. A key regulatory pathway for autophagy is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade nih.govnih.govfrontiersin.orgbio-connect.nl. Under normal conditions, this pathway is active and mTOR (specifically the mTORC1 complex) suppresses autophagy initiation nih.govbio-connect.nl.

Inhibition of the PI3K/Akt/mTOR pathway is a well-established mechanism for inducing autophagy frontiersin.orgresearchgate.net. When mTOR is inhibited, it leads to the activation of the ULK1 complex, a critical step in the formation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic material for degradation nih.gov. This process is vital in neurodegenerative diseases, as enhancing the autophagic clearance of toxic protein aggregates, such as mutant huntingtin or Aβ, has shown therapeutic promise in various preclinical models mdpi.comnih.gov. Therefore, compounds that can modulate the PI3K/Akt/mTOR pathway to stimulate autophagy represent a promising therapeutic strategy for these conditions nih.govfrontiersin.org.

The APP/PS1 double-transgenic mouse is a widely used animal model for studying Alzheimer's disease. These mice co-express a mutated human amyloid precursor protein (APP) and a mutant presenilin-1 (PS1) gene, leading to age-dependent accumulation of Aβ plaques in the brain, particularly in the hippocampus and cortex, along with associated cognitive deficits nih.gov. This model serves as a crucial platform for evaluating the in vivo efficacy of potential neuroprotective agents nih.govnih.gov.

Preclinical studies using APP/PS1 mice have demonstrated that various interventions can ameliorate the pathological phenotype. For example, verbascoside has been shown to improve memory and cognition, inhibit apoptosis, and reduce Aβ deposition in these mice, with its neuroprotective effects linked to the reduction of ER stress nih.gov. Similarly, the necroptosis inhibitor Nec-1 has been found to improve behavioral performance and significantly reduce Aβ plaques and oligomers in the cortex and hippocampus of APP/PS1 mice embopress.org. These studies underscore the utility of the APP/PS1 model for testing compounds aimed at mitigating Aβ pathology and its downstream consequences. There is no available research from the provided results detailing the effects of this compound specifically in APP/PS1 transgenic mice.

Exploration of Other Pharmacological Targets and Effects of this compound Derivatives

Beyond its potential role in pathways directly related to protein aggregation and cellular stress, the chemical scaffold of this compound is relevant to other pharmacological targets.

The compound this compound serves as an intermediate in the synthesis of Ensifentrine indiamart.com. Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) indiamart.com. Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important intracellular second messengers nih.gov.

Inhibition of PDE3 and PDE4 leads to an increase in intracellular cAMP levels. These two PDE isozymes are expressed in inflammatory cells and lung structural cells, making them targets for respiratory diseases like chronic obstructive pulmonary disease (COPD) nih.gov. PDE4 inhibition is primarily associated with anti-inflammatory effects, while PDE3 inhibition contributes to smooth muscle relaxation clevelandclinic.org. The dual inhibition of both PDE3 and PDE4 may offer synergistic or additive anti-inflammatory and bronchodilator effects compared to the inhibition of either enzyme alone.

Table 2: General Roles of PDE3 and PDE4 Inhibition
TargetPrimary Consequence of InhibitionRelevant Cell/Tissue Types
PDE3Increased cAMP, smooth muscle relaxationHeart, peripheral vasculature, platelets
PDE4Increased cAMP, anti-inflammatory effectsLungs, inflammatory cells (e.g., leukocytes)

Data sourced from: nih.govclevelandclinic.org

Cholinesterase Modulatory Activities

The modulatory effects of urea derivatives on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have been a subject of scientific inquiry. A series of N-10 urea derivatives of phenothiazine were synthesized and assessed for their capacity to inhibit human cholinesterases. The majority of these compounds were found to be specific inhibitors of BChE. However, a particular subclass, the cationic aminoureas, demonstrated potent inhibitory effects on both cholinesterases.

Further studies on novel urea and sulfamide compounds incorporating tetralin scaffolds revealed significant inhibitory properties against both AChE and human carbonic anhydrase (hCA) isoenzymes I and II. These derivatives exhibited excellent inhibitory effects, with Ki values in the low nanomolar range against hCA I (2.61-3.69 nM), hCA II (1.64-2.80 nM), and AChE (0.45-1.74 nM).

Additionally, the hybridization of 1,3,4-thiadiazole and urea moieties has yielded novel compounds with notable AChE inhibitory activity. One such compound, 6b, demonstrated an IC50 value of 1.17 µM, which is comparable to the established AChE inhibitor galanthamine.

Table 1: Cholinesterase Inhibitory Activities of Selected Urea Analogues
Compound ClassTarget EnzymeObserved ActivityPotency (Example)
Phenothiazine urea derivativesButyrylcholinesterase (BChE)Specific inhibition-
Cationic aminoureas (Phenothiazine subclass)Acetylcholinesterase (AChE) & BChEPotent inhibition-
Urea derivatives with tetralin scaffoldsAChEExcellent inhibitionKi: 0.45-1.74 nM
1,3,4-Thiadiazol-2-yl urea derivativesAChEComparable to galanthamineIC50 of 1.17 µM for compound 6b

Anti-HIV Efficacy of Thiourea (B124793) Analogues

Thiourea analogues have demonstrated significant potential as anti-HIV agents, primarily through the inhibition of the viral enzyme reverse transcriptase (RT). The Phenylethylthiazolylthiourea (PETT) series of compounds have been identified as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structure-activity relationship studies within this class led to the identification of trovirdine as a highly potent anti-HIV-1 agent.

Further research into PETT analogues has yielded compounds with potent antiviral activities against both wild-type and mutant strains of HIV-1. A number of these analogues displayed IC50 values against wild-type RT in the range of 0.6 to 5 nM and inhibited wild-type HIV-1 in cell culture with ED50 values between 1 and 5 nM.

Another class of thiourea derivatives, the imidoyl thioureas (ITUs), have also shown promise as NNRTIs. These compounds are effective against both wild-type and clinically relevant mutant strains of HIV-1. mdpi.com

Table 2: Anti-HIV Activity of PETT Analogues
TargetMetricPotency Range
Wild-type HIV-1 RTIC500.6 - 5 nM
Wild-type HIV-1 (in MT-4 cells)ED501 - 5 nM
Mutant HIV-1 RT (Ile100)IC5020 - 50 nM
Mutant HIV-1 RT (Cys181)IC504 - 10 nM
Mutant HIV-1 (Ile100)ED509 - 100 nM
Mutant HIV-1 (Cys181)ED503 - 20 nM

Antimalarial Activity in Parasitic Culture Models

Urea and its derivatives have been investigated for their potential as antimalarial agents. A series of amide and urea analogues based on the thiaplakortone A natural product scaffold were synthesized and screened for in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine- and mefloquine-resistant (Dd2) strains of Plasmodium falciparum. Several of these analogues demonstrated potent inhibition of parasite growth, with IC50 values below 500 nM. wikipedia.org

Furthermore, a series of sulfonylureas were evaluated for their antimalarial properties, including their ability to inhibit the in vitro development of a chloroquine-resistant strain of P. falciparum. The most active compound in this series was (E)-1-[4′-(3-(2,4-difluorophenyl)acryloyl)phenyl]-3-tosylurea, which exhibited an IC50 of 1.2 µM against cultured P. falciparum parasites. dergipark.org.tr

Table 3: Antimalarial Activity of Urea and Sulfonylurea Analogues
Compound ClassParasite Strain(s)Observed ActivityPotency (Example)
Urea analogues of thiaplakortone AP. falciparum (3D7 and Dd2)Potent inhibition of growthIC50 <500 nM
Sulfonylurea derivativesP. falciparum (chloroquine-resistant)Inhibition of developmentIC50 of 1.2 µM

Cardiac Myosin Activation Studies

Direct activation of cardiac myosin has emerged as a novel therapeutic approach for systolic heart failure. Small molecule screening has identified several chemical classes that directly activate cardiac myosin, with urea derivatives being a prominent class.

Omecamtiv mecarbil, a selective cardiac myosin activator, is a well-studied example from this class. It functions by accelerating the transition of myosin into the force-generating state. In preclinical animal models, omecamtiv mecarbil has been shown to increase cardiac function by extending the duration of ejection without altering the rates of contraction.

Table 4: Activity of Urea Derivatives in Cardiac Myosin Activation
CompoundMechanism of ActionObserved Effect in Preclinical Models
Omecamtiv mecarbilSelective cardiac myosin activatorIncreased duration of ejection

Inhibition of Human Soluble Epoxide Hydrolase (hsEH)

Urea-based compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases, including hypertension and inflammation. The development of sEH inhibitors is an active area of research, with several compounds having advanced to clinical trials. nih.gov

The inhibition of sEH by urea derivatives has been demonstrated to have therapeutic effects in peripheral inflammatory-related diseases. nih.gov Sulfonyl urea derivatives have also been synthesized and evaluated for their potential to inhibit sEH. These compounds have shown potency against both human and mouse sEH, with one particular compound, 4f, demonstrating promising anti-inflammatory efficacy in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. nih.gov

Table 5: Inhibition of hsEH by Urea and Sulfonyl Urea Derivatives
Compound ClassTarget EnzymeObserved In Vitro ActivityObserved In Vivo Activity (Example)
Urea derivativesSoluble epoxide hydrolase (sEH)InhibitionTherapeutic effects in peripheral inflammatory diseases
Sulfonyl urea derivativesHuman and mouse sEHPotent inhibitionAnti-inflammatory efficacy in an acute lung injury model (compound 4f)

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Analysis of Structural Modifications on Biological Potency

The biological potency of compounds derived from the 1-(3,4-dimethoxyphenethyl)urea scaffold is highly dependent on the nature and position of various substituents. Researchers have systematically altered different parts of the molecule—the phenethyl moiety and the urea (B33335) linkage—to map out the structural requirements for enhanced activity.

The 3,4-dimethoxy substitution pattern on the phenethyl ring is a critical feature for the biological activity of this compound series. Studies on analogous structures have shown that modifications to these methoxy (B1213986) groups can significantly impact potency.

In a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, the importance of the methoxy groups was explored. nih.gov Altering the substitution pattern on the phenyl ring provided key insights into the SAR. For instance, replacing one of the methoxy groups or shifting their positions often leads to a decrease in inhibitory activity.

Specifically, replacing the methyl on the 3-position methoxy group with substituents like ethyl, allyl, or ethyl acetate (B1210297) resulted in a 9- to 28-fold improvement in activity compared to the parent compound. nih.gov However, substituting the 3-position methyl with a larger benzyl (B1604629) group or removing it entirely (leaving a hydroxyl group) led to weaker activity. nih.gov In contrast, any substitution on the 4-position methoxy group, including with benzyl, ethyl, or allyl groups, resulted in inactive compounds. nih.gov This indicates a strict structural requirement at the 4-position of the phenyl ring.

Compound/ModificationTarget/AssayActivity (IC50)Fold Improvement vs. ParentSource
Parent Compound 1 Complement Hemolysis50 μM- nih.gov
3-Position Ethyl (6c) Complement Hemolysis5.5 μM~9x nih.gov
3-Position Allyl (6d) Complement Hemolysis1.8 μM~28x nih.gov
3-Position Ethyl Acetate (6e) Complement Hemolysis2.0 μM~25x nih.gov
3-Position Benzyl (6b) Complement Hemolysis>100 μMWeaker nih.gov
4-Position Substitutions (6f-k) Complement HemolysisInactive- nih.gov

This table is based on data for the analogous series 1-phenyl-3-(1-phenylethyl)urea and illustrates the effect of modifying the methoxy groups.

The urea linkage and the substituent on the second nitrogen atom are pivotal for the molecule's interaction with its biological targets. In the development of complement inhibitors, introducing a five- or six-carbon chain on the other side of the urea moiety dramatically improved activity. nih.gov This suggests that extending this part of the molecule allows it to access additional binding pockets or form more favorable interactions with the target protein.

Further studies on other urea-containing compounds support the importance of the substitution pattern. For instance, in a series of anti-malarial agents, it was found that 3-substituted ureas displayed greater selectivity and better activity compared to their 4-substituted counterparts. nih.gov This highlights that the specific substitution position on an attached aryl ring can be a determining factor for the biological profile. The nature of the linkage itself is also important; comparisons between thiourea (B124793) and urea derivatives have shown that thioureas can exhibit higher inhibitory activity for certain enzymes, such as nitric oxide synthase. rsc.org

Stereochemistry plays a crucial role in the biological activity of many chiral drugs. For analogs of this compound that contain stereocenters, the spatial arrangement of substituents can dictate the binding affinity and efficacy. The initial hit compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, is chiral due to the 1-phenylethyl group. nih.gov While the specific impact of its stereoisomers was not detailed in the initial report, it is a standard practice in drug development to synthesize and test individual enantiomers. The differential activity between enantiomers can provide valuable information about the topology of the binding site and guide further design efforts.

Computational Chemistry and Molecular Modeling Applications in Drug Design

Computational techniques are indispensable tools in modern drug discovery, allowing for the prediction of molecular interactions and the prioritization of compounds for synthesis. For derivatives of this compound, molecular docking and quantitative structure-activity relationship (QSAR) analyses have been instrumental. nih.govnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For urea derivatives, docking studies have helped to elucidate the binding modes and identify key interactions within the active site of their targets. nih.govresearchgate.net These simulations often reveal crucial hydrogen bonds formed by the urea's N-H groups and the carbonyl oxygen. nih.gov

In studies of related urea-containing MraY inhibitors, docking experiments predicted that the urea chain could position itself in different hydrophobic areas of the active site. rsc.org Subsequent molecular dynamics simulations refined this, showing the urea chain preferentially targeting a specific hydrophobic region, a finding that helps explain the observed activity of the compounds. rsc.org Such insights are vital for designing new analogs with improved shape complementarity and binding affinity.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For various series of urea derivatives, QSAR models have been successfully developed to predict their potency and guide the design of new molecules. nih.govnih.govresearchgate.net

These models use calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Key descriptors found to influence the activity of urea derivatives include:

Lipophilicity: This property was identified as a key driver of improved anti-malarial activity in one series of phenylurea compounds. nih.gov

Electronic Properties and Polarizability: The electronic nature of the substituents and the molecule's ability to form polar interactions are frequently important for binding. nih.gov

Molecular Weight: This fundamental property has been shown to be a relevant descriptor in some QSAR models for related compounds. ulm.ac.id

By establishing a statistically valid QSAR model, researchers can predict the activity of novel, yet-to-be-synthesized compounds, thereby saving significant time and resources in the discovery process. ulm.ac.id

Q & A

Q. What are the key steps in synthesizing 1-(3,4-dimethoxyphenethyl)urea, and how can its purity be ensured?

Synthesis typically involves multi-step reactions starting with 3,4-dimethoxyphenethylamine and an isocyanate or carbamate derivative. Critical steps include:

  • Coupling reaction : Reacting the amine with a urea-forming agent (e.g., phosgene equivalents or carbonyldiimidazole) under anhydrous conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Use of NMR (e.g., verifying urea NH protons at δ 5.5–6.5 ppm) and HPLC (purity >95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : Confirms the presence of urea (-NH-) groups and aromatic methoxy substituents.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC with UV detection : Assesses purity and stability under varying pH/temperature conditions .

Q. How should researchers evaluate the stability of this compound under experimental conditions?

Stability studies should include:

  • Thermal analysis (TGA/DSC) : To determine decomposition temperatures.
  • Solubility profiling : Test in buffers (pH 4–10) and organic solvents (DMSO, ethanol).
  • Light sensitivity : Store in amber vials if photodegradation is observed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance urea formation efficiency.
  • Catalysts : Use of DMAP or triethylamine to accelerate coupling reactions.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during exothermic steps .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent cytokine modulation vs. microglial marker expression?

  • Dose-response studies : Test a broader concentration range to identify biphasic effects.
  • Cell-type specificity : Use primary microglia vs. immortalized cell lines to assess context-dependent activity.
  • Multi-omics integration : Combine transcriptomics and proteomics to map signaling pathways (e.g., sigma-1 receptor crosstalk) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Substituent variation : Modify methoxy groups (e.g., replace with halogen or alkyl groups) to assess steric/electronic effects.
  • Bioisosteric replacement : Replace urea with thiourea or sulfonamide groups to probe hydrogen-bonding requirements.
  • In silico docking : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like sigma-1 receptors .

Q. What methodologies are recommended for identifying biological targets of this compound?

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from lysates.
  • Kinase profiling screens : Test against panels of recombinant kinases or GPCRs.
  • CRISPR-Cas9 knockout : Validate candidate targets in gene-edited cell lines .

Q. How should pharmacokinetic (PK) properties be assessed in preclinical models?

  • Plasma stability assays : Incubate compound with rodent plasma to estimate half-life.
  • Tissue distribution : LC-MS/MS quantification in brain, liver, and kidney homogenates.
  • Metabolite identification : Use high-resolution mass spectrometry to detect phase I/II metabolites .

Notes on Data Interpretation

  • Contradictory bioactivity : In stroke models, this compound analogs may not alter cytokine levels but increase microglial activation markers (e.g., Iba1). This suggests context-dependent immunomodulation requiring in vivo validation .
  • Synthetic challenges : Side reactions (e.g., urea hydrolysis) necessitate rigorous pH control and inert atmospheres during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.